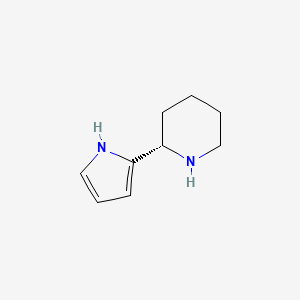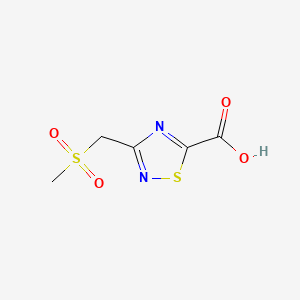![molecular formula C26H25N7O2 B14887092 4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acalabrutinib enantiomer is a selective Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound is designed to target and inhibit the activity of Bruton tyrosine kinase, an enzyme crucial for the survival and proliferation of B-cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acalabrutinib enantiomer involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloropyridine with 4-aminobenzamide under specific conditions to form the intermediate compound.
Introduction of functional groups: The intermediate compound is then reacted with but-2-ynoyl chloride in the presence of a base to introduce the butynamide moiety.
Industrial Production Methods: Industrial production of acalabrutinib enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions: Acalabrutinib enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed:
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated derivatives.
科学的研究の応用
Acalabrutinib enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its role in modulating B-cell receptor signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of targeted cancer therapies
作用機序
Acalabrutinib enantiomer exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the enzymatic activity of Bruton tyrosine kinase, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival . The inhibition of Bruton tyrosine kinase-mediated activation of proteins such as CD86 and CD69 ultimately leads to the suppression of malignant B-cell growth .
類似化合物との比較
Ibrutinib: Another Bruton tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with similar applications.
Comparison:
Selectivity: Acalabrutinib enantiomer is more selective for Bruton tyrosine kinase compared to ibrutinib, resulting in fewer off-target effects.
Potency: Acalabrutinib enantiomer is designed to be more potent, providing effective inhibition at lower doses.
Safety Profile: Acalabrutinib enantiomer has a better safety profile with fewer adverse effects compared to ibrutinib.
特性
分子式 |
C26H25N7O2 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H25N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19,25,31H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-,25?/m1/s1 |
InChIキー |
VAHLQHLGPMWFFV-OEPVSBQMSA-N |
異性体SMILES |
CC#CC(=O)N1CCC[C@@H]1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
正規SMILES |
CC#CC(=O)N1CCCC1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)
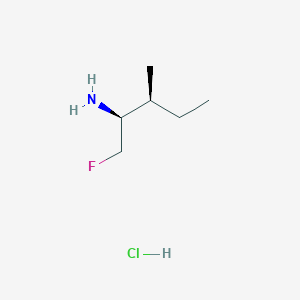
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
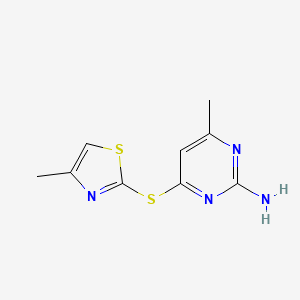
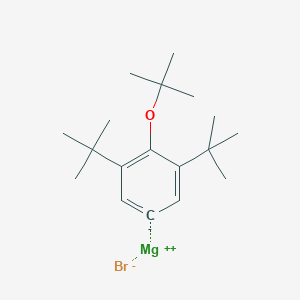

![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
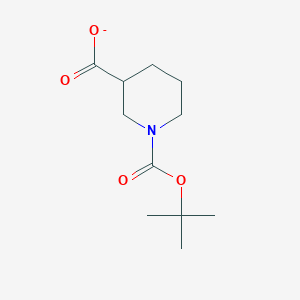
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
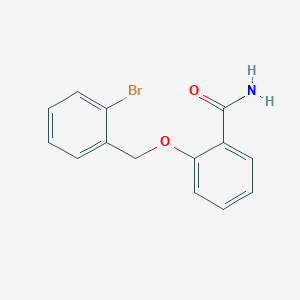
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
